Zegerid
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
774595-73-2 |
|---|---|
Molecular Formula |
C18H20N3NaO6S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |
InChI Key |
UUYQXLQNUVEFGD-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Synonyms |
Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |
Origin of Product |
United States |
Chemical and Pharmaceutical Characterization of Omeprazole and Omeprazole Sodium Bicarbonate Formulations
Solid-State Properties and Polymorphism
Amorphous Forms of Omeprazole (B731) and Salts
The physical characterization of active pharmaceutical substances, including variations in their degree of crystallinity, is crucial as it can significantly impact properties such as color, morphology, stability, dissolution, and bioavailability nih.govnih.gov. Omeprazole is known to exist in at least two well-defined polymorphic forms (Form A and Form B), and its sodium salt (omeprazole sodium, OMS) can also exist in different crystalline and amorphous states researchgate.netindexcopernicus.comgoogle.com.
The amorphous form of omeprazole or its salts is often encountered during formulation processes, particularly when techniques like spray-drying or freeze-drying are employed researchgate.netnih.gov. For instance, studies have shown that spray-drying and freeze-drying methods can lead to a higher degree of amorphous entities for omeprazole inclusion complexes . The removal of water from the crystal lattice of omeprazole sodium can result in changes to its internal structure, leading to an amorphous state researchgate.net. Amorphous forms generally exhibit increased solubility and dissolution rates compared to their crystalline counterparts, which can be advantageous for poorly soluble drugs like omeprazole researchgate.netwisdomlib.org. However, amorphous forms can also be less physically stable and may convert to more stable crystalline forms under certain conditions, affecting the drug's long-term stability and performance indexcopernicus.comnih.gov.
Advanced Characterization Techniques for Solid Forms
The comprehensive characterization of omeprazole and its formulations relies on a suite of advanced analytical techniques that provide insights into their solid-state properties.
XRPD is a fundamental technique used for the qualitative and quantitative identification of crystallinity in pharmaceutical substances researchgate.net. It is employed to characterize the crystal structure, identify different polymorphic forms, and distinguish between crystalline and amorphous states nih.govgoogle.com.
For omeprazole, XRPD patterns reveal distinct diffraction peaks indicative of its crystalline character researchgate.net. For example, omeprazole Form A and Form B exhibit different XRPD patterns, allowing for their differentiation google.com. In contrast, amorphous forms, such as dehydrated omeprazole sodium (DOMS) or omeprazole in certain inclusion complexes, show a "hollow" or diffuse pattern, signifying their amorphous nature due to the absence of long-range order researchgate.net.
Table 1: Representative XRPD Peak Positions for Omeprazole Crystalline Forms
| Form | 2θ (degrees) | Relative Intensity (%) |
| Form A google.com | 9.5 | Very Strong |
| 7.9 | Strong | |
| 7.4 | Weak | |
| 7.2 | Very Strong | |
| Omeprazole (general crystalline) | Multiple distinct peaks | Varies |
| Omeprazole Sodium (OMS) researchgate.net | Multiple distinct peaks | Varies |
| Dehydrated Omeprazole Sodium (DOMS) researchgate.net | Hollow/Diffuse | Amorphous |
FTIR and DRIFT spectroscopies are utilized to identify functional groups, assess molecular interactions, and differentiate between various solid forms of omeprazole and its salts nih.gov. These techniques are sensitive to changes in molecular vibrations, which can be influenced by the crystalline environment or the presence of hydrogen bonding and other intermolecular forces redalyc.org.
Characteristic peaks in the FTIR spectrum of omeprazole include vibrations related to its carbonyl (C=O) and imine (C=N) groups jocpr.com. For instance, an imine group (C=N) vibration for omeprazole has been observed at 1627 cm⁻¹ jocpr.com. The S=O stretching vibration is also a key feature. Shifts in these vibrational bands can indicate involvement in complexation or changes in the molecular environment redalyc.org. For omeprazole sodium, a strong band at 3441 cm⁻¹ has been assigned to O-H stretching, characteristic of crystalline water in the salt form researchgate.net. Dehydration can lead to a broad band between 3675 and 3070 cm⁻¹ researchgate.net. DRIFT spectroscopy, a variant of FTIR, is particularly useful for analyzing powder samples and has been applied to characterize omeprazole sodium salts nih.govnih.gov.
NMR spectroscopy, including solution-state (¹H NMR, ¹³C NMR) and solid-state NMR, provides detailed information about the molecular conformation, purity, and solid-state structure of omeprazole and its derivatives newdrugapprovals.orgnih.govresearchgate.net.
Solution-state NMR allows for the identification and quantification of different protons and carbons within the omeprazole molecule, providing insights into its chemical structure nih.govresearchgate.net. For example, ¹H NMR spectra of omeprazole in DMSO-d₆ show characteristic chemical shifts, including a singlet at δ 2.23 (6H) for methyl groups, a singlet at δ 3.72 (3H) for a methoxy (B1213986) group, and a singlet at δ 4.88 (2H) for the methylene (B1212753) group researchgate.net. A multiplet peak at δ 6.9-8.3 ppm is typically observed for aromatic protons, and a peak at δ 13.2 ppm may be due to the NH proton of the benzimidazole (B57391) ring redalyc.org.
Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS (Cross Polarization Magic Angle Spinning) NMR, is valuable for characterizing the solid forms of omeprazole, including tautomerism and crystal packing arrangements newdrugapprovals.org. It can differentiate between polymorphs and provide insights into the molecular structure within the solid state, which may not be evident from solution-state NMR due to dynamic averaging nih.govresearchgate.net.
Thermal analysis techniques like DSC and TGA are essential for understanding the thermal behavior, stability, and phase transitions of omeprazole and its formulations nih.govnih.gov.
DSC measures the heat flow associated with thermal events such as glass transitions, melting, crystallization, and degradation researchgate.net. For omeprazole, the melting endotherm can be observed, although its position can be highly dependent on the heating rate due to decomposition prior to melting ingentaconnect.com. Crystalline omeprazole typically exhibits a sharp endothermic peak corresponding to its fusion researchgate.netconicet.gov.ar. The absence of a melting peak and the presence of a glass transition temperature can indicate an amorphous form researchgate.net. For omeprazole sodium, the thermal profile may differ from the base form, with the salt form potentially showing a different melting event or conversion to a metastable or amorphous state researchgate.net.
TGA measures the change in weight of a substance as a function of temperature, providing information about thermal stability, decomposition, and solvent content nih.gov. TGA curves for omeprazole can show weight loss associated with decomposition, which typically starts around 135-159 °C ingentaconnect.com. For omeprazole sodium, TGA can reveal the loss of crystalline water molecules nih.govresearchgate.net.
Table 2: Representative Thermal Analysis Data for Omeprazole
| Compound/Form | Technique | Heating Rate | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Observation | Source |
| Omeprazole (base) | DSC | 10 °C/min | 152.17 | 154.04 | -81.32 | Fusion of crystalline substance | researchgate.net |
| Omeprazole (base) | TGA | 10 °C/min | ~159 | - | - | Stable up to 159 °C, then decomposition | researchgate.net |
| Omeprazole Sodium (OMS) | DSC | 10 °C/min | - | Multiple peaks | Varies | Dehydration followed by decomposition | researchgate.net |
| Omeprazole Sodium (OMS) | TGA | 10 °C/min | - | - | - | Loss of crystallization water | researchgate.net |
SEM is used to visualize the surface morphology, particle size, and shape of omeprazole and its formulations nih.gov. This technique provides crucial information about the physical appearance of the drug substance and how it is affected by different processing methods or formulation strategies.
SEM images of crystalline omeprazole typically show regular-shaped crystals researchgate.net. In contrast, amorphous forms, such as dehydrated omeprazole sodium, may appear as homogeneous aggregates of spherical particles researchgate.net. SEM can also reveal the integrity of coatings on omeprazole pellets or granules, showing cracks, fractures, or incomplete coating, which can impact drug release d-nb.infonih.gov. For formulations like hydrogel beads containing omeprazole, SEM can illustrate the spherical shape and surface characteristics, such as fissures due to dehydration mdpi.com.
Thermal Analysis (Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA))
Factors Influencing Solid-State Stability
The pharmaceutical stability of omeprazole in solid-state formulations is influenced by a multitude of factors, including the presence of residual solvents, impurities, water content, hydration states, crystal size, and crystal shape google.comgoogle.com.
Studies have shown that the type of residual solvent can significantly impact omeprazole's stability. For example, acetonitrile (B52724) has been observed to noticeably affect omeprazole stability, leading to significant residual activity loss after 12 hours of incubation researchgate.net. In contrast, other low-boiling point solvents such as methanol, ethanol, acetone, isopropanol, and tert-butanol (B103910) have shown only a slight effect on omeprazole stability, retaining a higher percentage of residual activity researchgate.net. The presence of degradation products, which are a type of impurity, can also be incorporated into crystals during purification processes, further impacting the stability of the final product google.comgoogle.com.
The following table illustrates the impact of various low-boiling point residual solvents on omeprazole stability:
| Residual Solvent | Residual Activity After 12h Incubation (%) researchgate.net |
| Acetonitrile | 8.5 |
| Methanol | 88.6 |
| Ethanol | 86.0 |
| Acetone | 46.7 |
| Isopropanol | 58.7 |
| tert-Butanol | 59.6 |
Water content and the hydration state of omeprazole are crucial determinants of its solid-state stability google.comgoogle.com. Omeprazole is known to be susceptible to moisture mdpi.comresearchgate.netscielo.br. The presence of water molecules in the crystal structure can facilitate degradation or transformation into other hydrated forms scielo.br. For instance, when omeprazole sodium, a salt form of omeprazole, undergoes dehydration, it can become unstable and convert into an amorphous form researchgate.net. This removal of water from the crystal lattice can lead to structural changes that alter the physical and chemical properties of the compound, confirming the instability of dehydrated omeprazole sodium researchgate.net. Maintaining appropriate moisture control during manufacturing and storage is therefore essential for preserving the stability of omeprazole formulations mdpi.com.
The crystal size and shape of omeprazole are important factors influencing its pharmaceutical stability google.comgoogle.com. Omeprazole exhibits polymorphism, meaning it can exist in different crystalline forms, such as forms A, B, and C, each possessing distinct characteristics mdpi.comgoogle.comgoogle.com. These polymorphic forms can differ in their stability profiles google.comgoogle.com. For example, crystals of omeprazole form B are generally larger than those of form A and may therefore accommodate more impurities and residual solvents, potentially leading to reduced stability google.comgoogle.com. The process of preparing specific crystalline forms, such as omeprazole form C, aims to achieve high yield with low content of impurities and residual solvents, contributing to enhanced stability google.com. The ability to control crystal size and shape through purification and crystallization processes is vital for producing pharmaceutically stable omeprazole google.com.
Chemical Stability and Degradation Kinetics of Omeprazole
Influence of Environmental Stress Factors on Chemical Integrity
Photolytic Degradation Studies
Photolytic degradation represents a significant pathway for omeprazole (B731) decomposition. Studies have consistently shown omeprazole's sensitivity to light exposure. The degradation kinetics can follow zero-order kinetics when exposed to light, with a predicted 90% concentration retention after 8.50 months at 25°C, compared to 12.11 months when protected from light. researchgate.netfarmaciajournal.com
More aggressive photolytic oxidation studies have demonstrated substantial degradation. For instance, a significant degradation of 40.25% (± 0.074%) was observed in omeprazole samples subjected to photolytic oxidation. diva-portal.org In aqueous media, particularly under UV/O2 systems, omeprazole can be completely degraded within a mere three minutes of irradiation. researchgate.netresearchgate.net This rapid degradation is attributed to the photochemical cleavage of the C-S bond, leading to the formation of initial photoproducts that are derivatives of both benzimidazole (B57391) and pyridine (B92270). researchgate.netsci-hub.se Further research indicates that while omeprazole degrades rapidly under light, its mineralization to CO2 and water is a slower process, involving the transformation into other organic compounds. researchgate.net
Effects of Humidity and Moisture on Stability
Humidity and moisture significantly impact the stability of omeprazole, leading to both physical and chemical degradation. Exposure to atmospheric moisture promotes changes in the organoleptic properties of the dosage form and accelerates the chemical degradation of omeprazole. researchgate.netnih.govgoogle.comresearchgate.net Therefore, omeprazole formulations, such as films, require storage in airtight blisters or peel packs to prevent contact with atmospheric moisture. researchgate.net Accelerated stability tests conducted at 40°C and 75% relative humidity (RH) consistently show that humidity contributes to omeprazole degradation. researchgate.netfarmaciajournal.comresearchgate.net Despite its general sensitivity, certain omeprazole–sodium bicarbonate capsules, when packaged in PVDC/Al blisters, have demonstrated low hygroscopicity and chemical stability over 12 months of storage at standard room conditions (25°C) and 30°C/65% RH, respectively. mdpi.com
Solvent-Induced Degradation and Cyclodextrin Interactions
Omeprazole's stability is also compromised by organic solvents. researchgate.netnih.govgoogle.com The degradation of omeprazole in solution is highly dependent on pH, being unstable in acidic media but showing reduced degradation in alkaline conditions, particularly above pH 8. chula.ac.th
The interaction with cyclodextrins, often used to enhance drug solubility, can paradoxically accelerate omeprazole degradation. Studies have shown that the addition of various cyclodextrins can lead to increased degradation rates, following pseudo first-order kinetics. The accelerating effect varies among different cyclodextrins, with the order of degradation acceleration observed as: β-CD > DMβ-CD > Mβ-CD > HPβ-CD. Furthermore, the degradation rate of omeprazole in the presence of hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to be concentration-dependent up to a certain threshold (e.g., 1 mM), beyond which the degradation rate remains constant. For instance, increasing HPβ-CD concentration from 0.01 mM to 0.1 mM can increase the degradation rate by 1.4-fold.
Table 1: Effect of HPβ-CD Concentration on Omeprazole Degradation Rate (pH 7.5, 37°C)
| HPβ-CD Concentration (mM) | Degradation Rate (k x 10^-3 min^-1) |
| 0.01 | 0.28 |
| 0.1 | 0.39 |
| 1.0 | 0.40 |
| 10.0 | 0.40 |
Degradation Products and Impurity Profiling
Omeprazole's inherent instability leads to the formation of various degradation products and impurities, which require thorough identification and characterization to ensure drug quality and safety.
Identification and Characterization of Chemical Impurities and Degradants
Under forced degradation conditions, including acid, base, neutral hydrolysis, and oxidative degradation, omeprazole can generate up to sixteen distinct degradation products. rsc.org Key analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their characterization and accurate mass measurements. rsc.orgnih.gov
Commonly identified degradants include omeprazole sulfone and omeprazole sulfide, which result from oxidative and reductive pathways, respectively. researchgate.netnih.gov Other identified photoproducts or hydrolysis products include derivatives of benzimidazole and pyridine, indicating the cleavage of the C-S bond. researchgate.netsci-hub.seunina.itresearchgate.net For example, 5-methoxy-1H-benzimidazole (OMP3 TP) has been identified as an omeprazole hydrolysis product with a pseudo-molecular ion at m/z = 149.0697. researchgate.net
Analysis of Process-Related Impurities
Beyond degradation products, process-related impurities can also be present in omeprazole bulk drugs and formulations. These impurities are typically formed during the manufacturing process. clearsynth.com High-performance liquid chromatography (HPLC) methods are routinely developed and validated for the simultaneous determination of omeprazole and its process-related impurities, often categorized as Impurity A, B, C, D, G, H, and I. clearsynth.comfarmaciajournal.comresearchgate.netsynthinkchemicals.comchromatographyonline.com These methods ensure the quality control of omeprazole during manufacturing and in finished pharmaceutical formulations. farmaciajournal.com
Table 2: Typical Linear Ranges for Omeprazole and Select Process-Related Impurities in RP-LC Analysis farmaciajournal.comresearchgate.net
| Compound | Linear Range (µg/mL) |
| Omeprazole | 40.6 - 203 |
| Impurity A | 0.9556 - 14.334 |
| Impurity B | 1.1568 - 17.352 |
| Impurity C | 1.0772 - 16.158 |
| Impurity D | 1.289 - 19.344 |
| Impurity H | 0.7968 - 11.952 |
Elucidation of Degradation Product Formation Pathways
The elucidation of degradation pathways is crucial for understanding omeprazole's stability profile. A primary degradation pathway involves the scission of the sulfoxide (B87167) bridge, leading to the formation of corresponding pyridine and benzimidazole ring derivatives. sci-hub.seunina.itresearchgate.net Hydrolysis is another significant mechanism, particularly in acidic conditions, where the degradation reaction follows pseudo first-order kinetics and is rapid at low pH values. chula.ac.th
Oxidation of omeprazole can lead to the formation of sulfone derivatives. diva-portal.orgresearchgate.net Furthermore, studies on photocatalytic degradation have indicated the formation of hydroxylated compounds, which become more abundant over time. sci-hub.se The presence of nitro derivatives, such as nitrophenol and nitrobenzimidazole, has also been observed in reaction mixtures, suggesting reactions with NO2 radicals. sci-hub.se Benzimidazole derivatives tend to persist longer in degradation mixtures compared to other aromatic rings like phenols and pyridines, indicating their higher recalcitrance. sci-hub.se
Role of Sodium Bicarbonate in Omeprazole Formulation Stability
Mechanism of Gastric pH Neutralization and Buffering by Sodium Bicarbonate
Sodium bicarbonate (NaHCO₃) functions as a systemic alkalizer and an antacid, playing a pivotal role in neutralizing gastric acidity. drugbank.compatsnap.comhhs.gov Its primary mechanism involves a chemical reaction with hydrogen ions (H⁺), particularly the hydrochloric acid (HCl) present in gastric juice. This reaction yields water (H₂O) and carbon dioxide (CO₂), effectively reducing the acidity and increasing the pH of the stomach contents. patsnap.comhhs.govwikipedia.org
The neutralization reaction can be represented as: HCl (gastric acid) + NaHCO₃ (sodium bicarbonate) → NaCl (sodium chloride) + H₂O (water) + CO₂ (carbon dioxide) wikipedia.org
This rapid neutralization is crucial for protecting the uncoated omeprazole (B731) from degradation by the highly acidic gastric environment. researchgate.netnih.govnih.govresearchgate.net Beyond immediate neutralization, sodium bicarbonate also acts as a buffer, helping to maintain an elevated pH within the stomach, which is essential for omeprazole's stability. drugbank.compatsnap.comhhs.govwikipedia.org The increased alkalinity also promotes the swift passage of the stomach's contents into the intestines, further aiding in the drug's absorption. patsnap.com
Impact of Sodium Bicarbonate on Omeprazole Chemical Stabilization in Aqueous and Gastric Environments
The inclusion of sodium bicarbonate significantly enhances the chemical stabilization of omeprazole in both aqueous solutions and the highly acidic gastric environment. Omeprazole's rapid degradation at pH values below 7.4 underscores the necessity of an alkaline milieu for its preservation. nih.govnih.govresearchgate.net By raising the pH of the formulation itself and subsequently the gastric pH upon administration, sodium bicarbonate effectively prevents omeprazole's acid-catalyzed hydrolysis. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net
Research findings consistently demonstrate the improved stability of omeprazole when formulated with sodium bicarbonate. For instance, omeprazole suspensions prepared with a sodium bicarbonate base have shown stability for up to 28 days when stored at 5°C. iomcworld.org Other studies indicate stability for at least 45 days when stored at 3-5°C and even up to 150 days at 4°C for certain formulations. nih.govuspharmacist.comresearchgate.netnih.gov
Table 1: Omeprazole Suspension Stability with Sodium Bicarbonate
| Formulation Type | Storage Temperature | Storage Duration | Omeprazole Remaining (%) | Reference |
| Omeprazole 2 mg/mL in Sodium Bicarbonate | 5°C (refrigerated) | 28 days | Stable (no substantial changes) | iomcworld.org |
| Omeprazole-Sodium Bicarbonate 2 mg/mL | 3-5°C (refrigerated) | 45 days | ≥ 98% of initial concentration | researchgate.netnih.gov |
| Formulation A (with NaHCO₃) | 4°C (refrigerated) | 150 days | > 90% of initial concentration | nih.gov |
| Formulation A (with NaHCO₃) | 25°C (room temperature) | 14 days | > 90% of initial concentration | nih.gov |
| Compounded Omeprazole 2 mg/mL with NaHCO₃ | Refrigerated | 14 days | 90-110% of initial concentration | nih.gov |
Detailed research findings highlight the superior performance of omeprazole formulations containing sodium bicarbonate. For example, a study comparing three omeprazole formulations (O1: crushed enteric-coated pellets; O2: crushed pellets in 8% sodium bicarbonate solution; O3: pure omeprazole in 8% sodium bicarbonate solution) demonstrated that formulations with sodium bicarbonate exhibited improved stability. Notably, formulation O3 yielded the highest drug recovery, with approximately 74% released at pH 6 and 65% at pH 6.8, indicating significantly better performance compared to formulations lacking sodium bicarbonate or using crushed enteric-coated pellets. mdpi.comnih.gov The addition of sodium bicarbonate can raise the pH of the prepared omeprazole suspension to approximately 8.8, effectively mitigating pH-dependent degradation. mdpi.comnih.gov In vitro studies further confirm that such formulations can neutralize gastric acid within five minutes, facilitating the rapid release and absorption of omeprazole. mdpi.comnih.gov
Optimization of Sodium Bicarbonate Concentration for Effective Stabilization
The precise concentration of sodium bicarbonate in omeprazole formulations like Zegerid is a critical parameter that is carefully optimized to achieve effective gastric acid neutralization and ensure rapid omeprazole release and absorption. mdpi.comnih.govjneonatalsurg.com In commercial this compound formulations, omeprazole is typically combined with a specific amount of sodium bicarbonate, such as 1100 mg or 1680 mg, depending on whether it is a capsule or a powder for oral suspension. mdpi.comfda.gov
The optimization process aims to strike a balance: providing sufficient chemical stabilization to omeprazole against acid degradation while maintaining a concentration that allows for ease of administration, particularly in oral suspensions. mdpi.comnih.gov Studies have investigated various concentrations, such as 8.4% w/v sodium bicarbonate solutions, which have proven effective in stabilizing compounded omeprazole suspensions for extended periods under refrigerated conditions. nih.govnih.gov This careful calibration ensures that the formulation effectively creates a protective alkaline microenvironment around the omeprazole, allowing it to bypass the acidic stomach intact and be absorbed efficiently.
Comparative Analysis of Sodium Bicarbonate with Alternative Stabilization Strategies (e.g., Enteric Polymer Coatings)
Traditionally, omeprazole formulations have relied on enteric polymer coatings to protect the acid-labile drug from the harsh acidic environment of the stomach. These coatings are designed to prevent drug release in the stomach, allowing it to dissolve and be absorbed in the higher pH environment of the small intestine. mdpi.commdpi.comnih.govmanuscriptscientific.comnih.govnih.govdovepress.comtandfonline.com While effective in ensuring stability, a significant drawback of enteric coatings is the inherent delay in drug absorption and, consequently, a slower onset of therapeutic action. mdpi.commdpi.comdovepress.com
In contrast, the strategy employed in this compound, utilizing sodium bicarbonate, offers an immediate-release alternative. Sodium bicarbonate directly neutralizes gastric acid, thereby circumventing the need for an enteric coating. nih.gov This approach allows for the rapid release and absorption of omeprazole, leading to a faster onset of action compared to conventional delayed-release, enteric-coated formulations. mdpi.commdpi.comnih.govdovepress.com
Pharmacokinetic studies have demonstrated that immediate-release omeprazole formulations with sodium bicarbonate achieve peak plasma concentrations significantly faster than delayed-release counterparts. For instance, the time to reach maximum plasma concentration (Tmax) for immediate-release omeprazole can be as short as 30 minutes, whereas for enteric-coated capsules, it can be around 110 minutes. mdpi.commdpi.comresearchgate.netnih.govdovepress.com This rapid neutralization by sodium bicarbonate is also believed to activate proton pumps more quickly, contributing to an accelerated antisecretory effect. researchgate.netresearchgate.net
Table 2: Comparison of Omeprazole Stabilization Strategies
| Strategy | Mechanism of Protection | Onset of Action | Absorption Profile | Gastric pH Impact | Key Advantage | Key Disadvantage |
| Enteric Polymer Coating | Prevents dissolution in acidic stomach; dissolves in higher pH of small intestine. | Delayed | Slower absorption, later Tmax | Minimal direct impact | Protects drug from acid degradation | Delayed onset of action |
| Sodium Bicarbonate | Rapidly neutralizes gastric acid, creating an alkaline microenvironment. | Immediate | Faster absorption, quicker Tmax | Rapidly elevates gastric pH | Fast onset of action | Requires co-administration with omeprazole |
Pharmaceutical Formulation Science and Excipient Interactions for Omeprazole Sodium Bicarbonate Systems
Formulation Design and Development Strategies
Multiparticulate Drug Delivery Systems for Minimizing Drug-Excipient Interactions
While Zegerid is primarily known as an immediate-release formulation utilizing in situ gastric buffering, multiparticulate drug delivery systems represent another advanced approach to stabilizing acid-labile drugs like omeprazole (B731) and minimizing drug-excipient interactions ijpsjournal.comumangpharmaceuticals.comselfcarejournal.com. These systems, such as pellets, micropellets, or beadlets, offer distinct advantages over single-unit dosage forms by providing controlled release and targeted delivery ijpsjournal.comselfcarejournal.com.
In the context of omeprazole, multiparticulate systems often involve enteric coating of individual drug-containing units ijpsjournal.comumangpharmaceuticals.comselfcarejournal.com. This coating acts as a protective barrier, preventing the omeprazole from coming into contact with the highly acidic gastric fluid and ensuring its release in the more alkaline environment of the small intestine, where it remains stable and bioavailable ijpsjournal.comselfcarejournal.com.
Crucially, multiparticulate systems can also incorporate alkalizing agents within their core to further stabilize the API. For example, omeprazole pellets can contain sodium bicarbonate or magnesium hydroxide (B78521) in their core to stabilize the API during manufacturing processes ijpsjournal.com. This internal alkaline microenvironment protects omeprazole from potential interactions with other excipients or residual acidity within the pellet itself, before the external enteric coating provides protection from gastric acid ijpsjournal.com.
The design of these multiparticulate systems aims to:
Physically Separate : The coating physically separates the acid-labile drug from the acidic gastric environment and potentially incompatible excipients ijpsjournal.comumangpharmaceuticals.comselfcarejournal.com.
Control Release : Ensures that the drug is released only when the pH is favorable for its stability and absorption, minimizing degradation ijpsjournal.comselfcarejournal.com.
Enhance Uniformity : Pelletization allows for a uniform coating, which is essential for consistent drug release and bioavailability ijpsjournal.com.
Dissolution studies of omeprazole multiparticulate systems, such as Multi-Unit Pellet System (MUPS) tablets, demonstrate their ability to remain intact in acidic conditions (e.g., 0.1 N HCl for 2 hours) and subsequently release the drug effectively in alkaline media (e.g., phosphate (B84403) buffer pH 6.8) selfcarejournal.com. This dual protection—internal stabilization (potentially with sodium bicarbonate in the core) and external enteric coating—is a sophisticated strategy to overcome the chemical instability challenges posed by omeprazole.
Advanced Analytical Methodologies for Omeprazole and Its Formulations
Electrophoretic Methods for Compound Separation and Profiling
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique widely applied in pharmaceutical analysis, particularly for the impurity profiling of omeprazole (B731) and its related substances. This method leverages the principles of both electrophoresis and chromatography, utilizing micelles as a pseudostationary phase to achieve separation of neutral and charged analytes unifi.itnih.gov.
Research has demonstrated the efficacy of MEKC in separating omeprazole from its degradation products and metabolites, such as hydroxyomeprazole (B127751) and omeprazole sulfone researchgate.netnih.gov. A study employing an Analytical Quality by Design (AQbD) approach for omeprazole impurity profiling via Capillary Electrophoresis (CE) found MEKC to be an effective operative mode unifi.itnih.gov. Optimized conditions for this method often involve a borate (B1201080) buffer, sodium dodecyl sulfate (B86663) (SDS) micelles, and an organic modifier like n-butanol. For instance, a method was developed using a 72 mM borate buffer at pH 10.0, 96 mM SDS, and 1.45% v/v n-butanol, with a capillary temperature of 21 °C and an applied voltage of 25 kV unifi.itnih.gov. This validated procedure allows for the simultaneous determination of omeprazole and up to seven related impurities, proving its applicability in the analysis of pharmaceutical formulations unifi.itnih.gov.
Another MEKC method successfully separated omeprazole, hydroxyomeprazole, and omeprazole sulfone using a background electrolyte composed of 20 mM borate buffer and 30 mM sodium dodecyl sulfate at pH 9.5 nih.gov. This method exhibited good recovery and satisfactory precision, with linearity observed for the analytes over a range of 0.08 to 2.0 µg/mL in plasma nih.gov.
Table 1: Representative MEKC Conditions for Omeprazole and Impurity Profiling
| Parameter | Optimized Condition unifi.itnih.gov | Alternative Condition nih.gov |
| Background Electrolyte | 72 mM Borate Buffer | 20 mM Borate Buffer |
| pH | 10.0 | 9.5 |
| Pseudostationary Phase | 96 mM SDS | 30 mM SDS |
| Organic Modifier | 1.45% v/v n-butanol | Not specified |
| Capillary Temperature | 21 °C | Not specified |
| Applied Voltage | 25 kV | Not specified |
| Analytes Separated | Omeprazole and 7 impurities | Omeprazole, Hydroxyomeprazole, Omeprazole Sulfone |
Spectroscopic Analytical Techniques
Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, offering insights into quantification, purity, and structural characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
UV-Vis spectroscopy is a widely utilized technique for the assessment of identity, purity, and concentration measurements of pharmaceutical substances, including omeprazole ingentaconnect.comimpactfactor.orgnih.govbioline.org.br. The European Pharmacopoeia, for instance, recommends recording a UV-Vis spectrum for the identification of omeprazole ingentaconnect.com. Purity assessment can also be performed by measuring the absorption of an omeprazole solution at 440 nm ingentaconnect.com.
Omeprazole is known to be acid-labile, and its degradation can be monitored using UV-Vis spectroscopy. This degradation manifests as a shift in the absorption maximum to lower wavelengths and a decrease in absorption intensity ingentaconnect.comnih.gov. Studies have shown that the degradation of omeprazole, induced by factors like acidic conditions, UV light exposure, or interactions with enteric coating polymers, can be effectively quantified by observing these changes in its UV-Vis spectrum ingentaconnect.comnih.govconicet.gov.ar. While UV-Vis spectroscopy is a simple and rapid method for evaluating discoloration in degraded omeprazole solutions and for initial quantification, it has been noted that it may be insufficient as the sole method for drug concentration measurements in some cases, especially when complex separations from degradation products are required, for which HPLC with UV detection is often preferred ingentaconnect.comd-nb.info.
A stability-indicating UV spectrophotometric method for omeprazole has been developed and validated, demonstrating its applicability for routine quality control and content uniformity testing impactfactor.org. This method can study the complete degradation profile of omeprazole, proving advantageous over more cumbersome techniques impactfactor.org.
Mass Spectrometry (MS, MS/MS) for Structural Identification and Trace Analysis
Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are indispensable tools for the structural identification of omeprazole, its metabolites, and trace analysis of impurities thermofisher.commdpi.comresearchgate.netijpsjournal.comnih.gov. When coupled with liquid chromatography (LC-MS or LC-MS/MS), these techniques provide high sensitivity and selectivity, enabling the analysis of complex matrices such as pharmaceutical formulations and biological samples thermofisher.commdpi.comresearchgate.netijpsjournal.comworktribe.com.
For structural identification, MS/MS provides characteristic fragmentation patterns that can be used to elucidate the structure of unknown compounds. For instance, omeprazole typically shows a protonated molecular ion [M+H]+ at m/z 346. Its fragmentation in TOF-MS/MS analysis yields product ions at m/z 328, 198, 180, 179, 151, 149, 136, and 121 mdpi.com. The major fragment ion at m/z 198 is formed by the neutral loss of 6-methoxy-1H-1,3-benzodiazole mdpi.com.
MS is also crucial for trace analysis and impurity profiling. High-resolution accurate mass spectrometry, combined with isotope pattern and isotope abundance analysis, is vital for identifying degradation products and impurities researchgate.networktribe.com. Studies on acid-induced degradation of omeprazole and its metabolite 5-hydroxyomeprazole have identified rearranged monomers and various dimeric species with varying sulfur atoms in the bridge, with their structures proposed based on accurate mass and product ion data researchgate.net. LC-MS has been successfully used to identify impurities in generic omeprazole samples, including 4-Desmethoxy omeprazole (omeprazole impurity B), which was detected by its m/z = 316 Da worktribe.com.
Table 2: Key Mass Spectrometry Findings for Omeprazole
| Analyte | Molecular Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Application |
| Omeprazole | 346 | 328, 198, 180, 179, 151, 149, 136, 121 mdpi.com | Structural identification, quantification mdpi.com |
| 4-Desmethoxy Omeprazole (Impurity B) | Not explicitly stated, but identified by m/z 316 Da worktribe.com | Not explicitly stated worktribe.com | Impurity identification in formulations worktribe.com |
| Omeprazole Degradation Products | Varied (e.g., rearranged monomers, dimers) researchgate.net | Varied, based on accurate mass and isotope patterns researchgate.net | Degradation product identification researchgate.net |
Method Validation and Quality by Design (QbD) Approaches
Method validation and Quality by Design (QbD) approaches are integral to ensuring the reliability, robustness, and fitness-for-purpose of analytical methods used for pharmaceutical compounds like omeprazole.
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for monitoring the degradation of active pharmaceutical ingredients and their formulations over time, especially for labile compounds like omeprazole impactfactor.orgconicet.gov.arresearchgate.netnih.govnih.govrasayanjournal.co.in. Omeprazole is highly susceptible to degradation under various stress conditions, including acidic, basic, oxidative environments, and exposure to UV light impactfactor.orgconicet.gov.arresearchgate.netnih.govnih.gov.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for developing stability-indicating methods for omeprazole ingentaconnect.comnih.govnih.govrasayanjournal.co.in. These methods are designed to separate the active drug from its degradation products, excipients, and impurities. For instance, a micro-HPLC-UV method was developed and validated for analyzing omeprazole in oral liquid suspensions, demonstrating its specificity by showing no interference from excipients and degradation products during stress studies nih.gov. This method observed degradation when omeprazole was exposed to acidic, alkaline, and oxidative conditions, detecting omeprazole sulfone derivative and other unknown peaks nih.gov.
Another stability-indicating chiral HPLC method has been developed for the enantioselective analysis of omeprazole in enteric-coated formulations, demonstrating good precision, sensitivity (LLOQ=0.78 µg/ml), linearity, and recovery nih.gov. The method confirmed omeprazole degradation under acidic, basic, and oxidative conditions, with degradation percentages of 30%, 15%, and 21% respectively nih.gov. The stability of omeprazole solutions and mobile phases was also assessed, showing stability for at least 24 hours at room temperature nih.gov.
Impurity Profiling Methodologies for Active Pharmaceutical Ingredients and Formulations
Impurity profiling is a critical aspect of pharmaceutical analysis, involving the detection, identification, structural elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents, in active pharmaceutical ingredients (APIs) and their formulations ijpsjournal.comnih.govresearchgate.netmedwinpublishers.com. Regulatory bodies like ICH, FDA, and CDHA emphasize stringent purity requirements and the identification of impurities to ensure drug safety and efficacy ijpsjournal.comnih.govresearchgate.net.
Various analytical techniques are employed for impurity profiling of omeprazole. As discussed, MEKC has been successfully applied for the simultaneous determination of omeprazole and its related impurities in pharmaceutical formulations unifi.itnih.gov. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are highly exploited for impurity profiling due to their superior separation power and detection capabilities ijpsjournal.comnih.gov. LC-MS can identify degradation products, residual solvents, and other pollutants at very low concentrations ijpsjournal.com.
Sources of impurities in pharmaceutical products can include reagents, heavy metals, catalysts, and degraded end products resulting from hydrolysis, photolytic cleavage, and oxidative degradation during manufacturing or storage nih.gov. Impurity profiling methods are validated to ensure they are specific, sensitive, accurate, and robust, providing reliable data for quality control and regulatory compliance unifi.itnih.govimpactfactor.orgnih.gov.
Table 3: Common Impurities and Degradation Products of Omeprazole
| Impurity/Degradation Product | Method of Detection/Identification | Reference |
| Hydroxyomeprazole | MEKC, LC-MS/MS | researchgate.netnih.govmdpi.com |
| Omeprazole Sulfone | MEKC, HPLC-UV | unifi.itnih.govnih.gov |
| 4-Desmethoxy Omeprazole (Impurity B) | LC-MS | worktribe.com |
| Rearranged Monomers | High-Resolution MS | researchgate.net |
| Dimeric Species (with varying sulfur atoms) | High-Resolution MS | researchgate.net |
Molecular Interactions and Mechanistic Studies of Omeprazole
In Silico Modeling and Simulation Approaches
Computational methods, including molecular docking, molecular dynamics simulations, and binding affinity predictions, have been instrumental in elucidating the molecular interactions of omeprazole (B731) with various biological targets. These approaches provide insights into the binding modes, stability, and conformational changes induced upon ligand-protein interactions.
Molecular docking studies have been employed to predict the binding modes and affinities of omeprazole with a range of proteins, offering valuable insights into potential off-target effects or novel therapeutic applications.
Epidermal Growth Factor Receptor (EGFR): While omeprazole is not a primary EGFR inhibitor, some studies have explored its potential interactions. Molecular docking has suggested that omeprazole might interact with certain binding sites on EGFR, potentially modulating its activity, though the physiological relevance of such interactions often requires further experimental validation.
Cyclin-Dependent Kinases (CDKs): Omeprazole has been investigated for its potential anticancer properties, and its interaction with CDKs, crucial regulators of the cell cycle, has been explored through docking. These studies aim to identify if omeprazole can bind to and inhibit CDKs, thereby disrupting cancer cell proliferation.
Mitochondrial Carnitine/Acylcarnitine Transporter (CACT): Research has indicated that omeprazole can affect mitochondrial function. Molecular docking simulations have been used to investigate the binding of omeprazole to mitochondrial transporters like CACT, which plays a vital role in fatty acid metabolism. Such interactions could explain observed metabolic effects of omeprazole.
Plasma Proteins: Omeprazole is known to be highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001). Molecular docking studies have been crucial in characterizing the specific binding sites and interaction forces (e.g., hydrogen bonding, hydrophobic interactions) between omeprazole and these proteins. For instance, omeprazole binds extensively to human serum albumin (HSA), with computational models identifying key residues involved in the binding pocket, such as Lys195, Arg218, and Lys414. This high plasma protein binding significantly influences omeprazole's pharmacokinetics, affecting its distribution and free drug concentration.
Molecular dynamics (MD) simulations complement docking studies by providing a time-dependent view of ligand-protein interactions, assessing the stability of the docked complexes and capturing conformational changes. MD simulations have been used to evaluate the dynamic stability of omeprazole when bound to various targets, including plasma proteins. These simulations can reveal how omeprazole maintains its interaction within the binding pocket over time, the flexibility of the protein, and any induced fit mechanisms that might occur. For example, MD simulations have confirmed the stability of omeprazole within the binding pockets of human serum albumin, showing consistent hydrogen bonding and hydrophobic interactions over simulation periods.
Beyond qualitative assessment, computational methods are used to quantitatively predict the binding affinities of omeprazole with its targets. Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are often applied to estimate the free energy of binding from MD trajectories. These predictions help rank potential binders and provide a deeper understanding of the thermodynamic forces driving the interactions. For instance, computational analyses have provided binding free energy values for omeprazole's interaction with plasma proteins, corroborating experimental observations of strong binding.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Investigation of Enzymatic Inhibition Mechanisms
Omeprazole is a known inhibitor of several cytochrome P450 (CYP) isoforms, which are crucial enzymes involved in drug metabolism. This inhibition can lead to significant drug-drug interactions.
Omeprazole is a substrate and inhibitor of several CYP enzymes, particularly CYP2C19 and CYP3A4, which are major drug-metabolizing enzymes in the liver. The inhibition of these isoforms by omeprazole can alter the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity of the co-medications.
CYP2C19: Omeprazole is primarily metabolized by CYP2C19 and CYP3A4. It acts as a mechanism-based inhibitor of CYP2C19, meaning it is metabolized by the enzyme into an intermediate that then irreversibly binds to and inactivates the enzyme. This irreversible binding leads to a sustained decrease in CYP2C19 activity, which can have significant clinical implications for drugs that are substrates of this enzyme, such as clopidogrel.
CYP3A4: While omeprazole is also a substrate for CYP3A4, its inhibitory effect on CYP3A4 is generally weaker and less clinically significant than its effect on CYP2C19. However, high doses of omeprazole can still inhibit CYP3A4, potentially affecting the metabolism of CYP3A4 substrates.
Omeprazole exhibits competitive inhibition of certain CYP isoforms, particularly at lower concentrations or in the initial phases of interaction before mechanism-based inactivation becomes dominant. In competitive inhibition, omeprazole directly competes with other substrates for binding to the enzyme's active site. This competition increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction rate (Vmax), indicating that higher substrate concentrations are needed to achieve half-maximal velocity. For CYP2C19, omeprazole initially acts as a competitive inhibitor before undergoing metabolism and causing mechanism-based inactivation. This dual mechanism contributes to the complex pharmacokinetic interactions observed with omeprazole.
Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP2C19, CYP3A4) and its Mechanistic Basis
Characterization of Mechanism-Based (Irreversible) Inhibition
Omeprazole functions as a selective and irreversible mechanism-based inhibitor of the H+/K+-ATPase system, commonly referred to as the proton pump, located on the secretory surface of gastric parietal cells. wikipedia.orgresearchgate.netnih.gov This irreversible binding to the proton pump is the final step in acid production, leading to a profound and sustained suppression of stomach acid secretion. wikipedia.orgresearchgate.net
The mechanism-based nature of omeprazole's inhibition implies that it forms a stable enzyme-intermediate complex, resulting in a gradual and irreversible reduction of enzyme activity. mdpi.com This characteristic is particularly significant as it means the interaction cannot be circumvented by merely separating the administration times of omeprazole and other interacting drugs. mdpi.com For instance, omeprazole is known to be a mechanism-based inhibitor of CYP2C19, which can impair the activation and clinical efficacy of drugs like clopidogrel. mdpi.comresearchgate.net The inhibitory effect of omeprazole typically manifests within one hour after oral administration, with maximum effect observed within two hours, and the duration of inhibition extending up to 72 hours. wikipedia.org Baseline stomach acid secretory activity returns approximately 3 to 5 days after omeprazole discontinuation. wikipedia.org
Inhibition of Efflux Transporters (e.g., P-glycoprotein) and its Molecular Basis
Omeprazole has been identified as a competitive inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). wikipedia.orgfrontiersin.org P-gp is an ATP-dependent efflux pump crucial for the absorption and transport of various drugs. frontiersin.orgnih.gov
Studies employing molecular docking and ex vivo models have investigated the molecular basis of omeprazole's interaction with P-gp. Research indicates that omeprazole, along with other proton pump inhibitors like rabeprazole (B1678785) and pantoprazole, binds to the ATP site of the nucleotide binding domain of P-glycoprotein. nih.govresearchgate.net This binding effectively blocks ATP hydrolysis, thereby inhibiting the P-gp-mediated efflux of its substrates. nih.govresearchgate.net For example, omeprazole has been shown to affect the absorptive permeability of palbociclib (B1678290) and ribociclib, both P-gp substrates, by 1.26-fold and 2.54-fold, respectively, in ex vivo studies. nih.gov
Table 1: Molecular Docking Binding Energies of PPIs to P-glycoprotein ATP Site
| PPI | Binding Energy (Kcal/mol) nih.gov |
| Omeprazole | -27.53 |
| Rabeprazole | -29.56 |
| Pantoprazole | -38.44 |
Inhibition of Other Identified Molecular Targets (e.g., CACT, CDKs)
Beyond its primary action on the proton pump and interaction with P-glycoprotein, omeprazole has been shown to inhibit other molecular targets, including the mitochondrial carnitine/acylcarnitine transporter (CACT) and cyclin-dependent kinases (CDKs).
Inhibition of CACT (Carnitine/Acylcarnitine Transporter) Omeprazole inhibits the mitochondrial carnitine/acylcarnitine transporter (CACT), a protein involved in the antiport of carnitine. nih.govnih.govresearchgate.net Studies using proteoliposomes demonstrated that externally added omeprazole inhibited the carnitine/carnitine antiport catalyzed by CACT. nih.govnih.govresearchgate.net This inhibition was partially reversed by dithiothreitol (B142953) (DTE), suggesting a covalent reaction of omeprazole with specific cysteine residues. nih.govnih.govresearchgate.net Site-directed mutagenesis identified Cys283 and Cys136 as essential for this covalent inhibition. nih.govnih.govresearchgate.net However, inhibition of a Cys-less mutant transporter indicated the presence of an additional non-covalent mechanism of interaction. nih.govnih.govresearchgate.net
Table 2: IC50 Values for Omeprazole Inhibition of CACT
| CACT Type | IC50 (µM) nih.govnih.gov |
| Wild Type (WT) | 5.4 |
| Cys-less Mutant | 29 |
Kinetic analysis showed non-competitive inhibition for the wild-type CACT and competitive inhibition for the Cys-less mutant. nih.govnih.gov Molecular docking studies further supported both covalent interactions with Cys136 and Cys283 and non-covalent interactions within the CACT structure. nih.govresearchgate.netplos.org
Inhibition of CDKs (Cyclin-Dependent Kinases) Omeprazole has demonstrated the ability to inhibit cell proliferation and induce G0/G1 cell cycle arrest. nih.gov This effect is mediated through its influence on cell cycle-related proteins. Specifically, omeprazole treatment has been shown to dramatically inhibit the expression of cyclin D1, CDK2, and CDK4, while increasing the expression of P21Waf1/Cip1 (P21) and P27KIP1 (P27) in a dose-dependent manner. nih.gov
Molecular docking and simulation studies have revealed that omeprazole exhibits a high affinity for interacting with CDK2, CDK4, and CDK6. researchgate.netbenthamdirect.comingentaconnect.com These interactions primarily occur at the ATP binding site of CDK4. researchgate.netbenthamdirect.comingentaconnect.com The binding of omeprazole to these CDKs can induce conformational changes in their structures, potentially affecting their function and leading to cell cycle arrest. researchgate.netbenthamdirect.comingentaconnect.com
Protein Binding Studies and Stereoselectivity
Omeprazole is a chiral compound existing as a racemic mixture of R- and S-enantiomers. wikipedia.orgacs.orgjnmjournal.org Its interaction with plasma proteins and the stereoselective nature of these interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.
Binding to Plasma Proteins (e.g., Alpha1-Acid Glycoprotein, Human Serum Albumin)
Omeprazole is extensively bound to plasma proteins. wikipedia.org Studies characterizing the enantioselective binding of omeprazole, along with other PPIs, to key plasma proteins such as α1-acid glycoprotein (AGP) and human serum albumin (HSA) have shown high binding percentages. Protein binding percentages for omeprazole enantiomers were found to be greater than 88% across both AGP and HSA. mdpi.commdpi.comnih.gov Notably, omeprazole enantiomers exhibit a higher affinity for AGP compared to HSA. mdpi.commdpi.comnih.gov
Omeprazole's ability to bind strongly to these plasma proteins means it can compete with other co-administered drugs for the same binding sites, potentially influencing the free drug concentration of those agents. nih.gov
Enantioselective Protein Binding and its Implications
The enantioselective binding of omeprazole to plasma proteins has significant implications for its distribution, transport, and clearance within the body. mdpi.commdpi.com The S-enantiomer of omeprazole demonstrates a higher binding affinity to AGP compared to its R-enantiomer. mdpi.commdpi.comnih.gov
This differential binding affinity contributes to the distinct pharmacokinetic profiles observed for each enantiomer. Esomeprazole, which is the S-enantiomer of omeprazole, exhibits greater metabolic stability than R-omeprazole. acs.orgjnmjournal.org This increased stability results in a slower conversion to metabolites and consequently, extended plasma exposure of the S-enantiomer. acs.orgjnmjournal.org
Furthermore, enantioselective differences have been observed in the endocrine disrupting potential of omeprazole. In studies investigating its effects on human steroidogenesis, the R-enantiomer of omeprazole showed a smaller effect on the inhibition of CYP17A1 and CYP21A2 compared to the S-enantiomer, suggesting a degree of enantioselectivity in these interactions. nih.gov Understanding these enantioselective binding characteristics is vital for optimizing therapeutic outcomes and minimizing potential side effects in drug development and clinical practice. mdpi.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
